4-butyl-N-phenylbenzamide
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Overview
Description
4-Butyl-N-phenylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a butyl group attached to the fourth position of the benzene ring and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-phenylbenzamide typically involves the direct condensation of 4-butylbenzoic acid with aniline. This reaction can be catalyzed by various agents, such as titanium tetrachloride (TiCl4) or Lewis acidic ionic liquids immobilized on diatomite earth. The reaction is usually carried out under ultrasonic irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can make the process more eco-friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitrobenzamides, while reduction can produce amines .
Scientific Research Applications
4-Butyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of 4-butyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Butyl-4-nitro-N-phenylbenzamide: A derivative with a nitro group, used as an alternative oxidase inhibitor.
N-Phenylbenzamide: A closely related compound with similar structural features and applications.
Uniqueness: 4-Butyl-N-phenylbenzamide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-butyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |
InChI Key |
PNJHOPPVHVQWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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